6-Amino-5-bromopyridine-3-sulfonic acid
Overview
Description
6-Amino-5-bromopyridine-3-sulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H5BrN2O3S and its molecular weight is 253.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrocatalytic Carboxylation
One of the notable applications involves the electrocatalytic carboxylation of related pyridine derivatives to produce valuable chemicals. For instance, 2-amino-5-bromopyridine has been electrochemically carboxylated with CO2 in an ionic liquid to yield 6-aminonicotinic acid with high selectivity and yield under mild conditions, avoiding the use of volatile and toxic solvents. This process exemplifies the potential for sustainable chemistry applications (Feng et al., 2010).
Synthesis and Functionalization
The synthesis and functionalization of pyridine derivatives are crucial for developing pharmaceutical intermediates and materials. For example, detailed methods have been developed for regioselectively producing halogenated and sulfonated fluoresceins from aminofluoresceins, which are critical for creating dyes with enhanced water solubility and potentially for biological labeling (Jiao et al., 2003).
Catalysis
Sulfoxide complexes with additional pyridine ligands have been explored for their catalytic properties, particularly in ring-closing metathesis reactions. These studies not only contribute to the understanding of catalyst behavior but also open avenues for novel catalytic applications (Żukowska et al., 2013).
Nanofiltration Membrane Development
In the field of membrane science, novel sulfonated thin-film composite nanofiltration membranes have been developed for dye treatment applications. These membranes show improved water flux due to enhanced surface hydrophilicity from the incorporation of sulfonated monomers, demonstrating the compound's utility in environmental applications (Liu et al., 2012).
Drug Synthesis and Biological Applications
Research on the synthesis of derivatives and their biological applications provides insights into the development of pharmaceuticals and biomolecules. For example, the synthesis of 2-amino-6-bromopyridine derivatives highlights their importance as pharmaceutical intermediates, showcasing the versatility of these compounds in drug development processes (Liang, 2010).
Safety and Hazards
Properties
IUPAC Name |
6-amino-5-bromopyridine-3-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O3S/c6-4-1-3(12(9,10)11)2-8-5(4)7/h1-2H,(H2,7,8)(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPIHLQSXPSMHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364494 | |
Record name | 6-amino-5-bromopyridine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247582-62-3 | |
Record name | 6-amino-5-bromopyridine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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